molecular formula C20H25NO4S B239883 4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine

4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine

Katalognummer B239883
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: HUSUSJRHOQVJRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine is a chemical compound that has been widely used in scientific research for its unique properties. It is a piperidine derivative that has a sulfonamide group attached to it, which makes it an important molecule for drug discovery and development.

Wirkmechanismus

The mechanism of action of 4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine involves the inhibition of specific enzymes or receptors. For example, it inhibits carbonic anhydrase by binding to its active site and preventing the formation of carbonic acid. Similarly, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine depend on the specific enzyme or receptor it targets. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which can affect neuromuscular transmission.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine in lab experiments is its ability to selectively target specific enzymes or receptors. This makes it an important tool for drug discovery and development. However, one of the limitations is its potential toxicity, which can affect the results of the experiments.

Zukünftige Richtungen

There are several future directions for the use of 4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine in scientific research. One direction is the development of new drugs targeting specific enzymes or receptors. Another direction is the study of its potential toxicity and its effects on different organs and systems in the body. Additionally, the use of 4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine as a ligand for the development of new imaging agents for specific receptors is also an area of future research.

Synthesemethoden

The synthesis of 4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with benzylpiperidine in the presence of a base such as triethylamine or sodium hydroxide. The reaction takes place at room temperature and yields the desired product in good to excellent yields.

Wissenschaftliche Forschungsanwendungen

4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine has been used in various scientific research studies for its unique properties. It has been found to be an effective inhibitor of several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has also been used as a ligand for the development of new drugs targeting specific receptors in the brain.

Eigenschaften

Produktname

4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine

Molekularformel

C20H25NO4S

Molekulargewicht

375.5 g/mol

IUPAC-Name

4-benzyl-1-(2,4-dimethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C20H25NO4S/c1-24-18-8-9-20(19(15-18)25-2)26(22,23)21-12-10-17(11-13-21)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3

InChI-Schlüssel

HUSUSJRHOQVJRP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Kanonische SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.